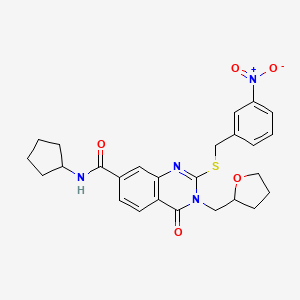

N-环戊基-2-((3-硝基苯甲基)硫)-4-氧代-3-((四氢呋喃-2-基)甲基)-3,4-二氢喹唑啉-7-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

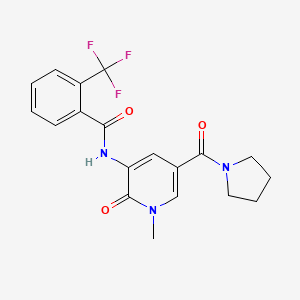

The compound "N-cyclopentyl-2-((3-nitrobenzyl)thio)-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide" is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivity due to its diverse functional groups. These include a thioether linkage, a nitro group, a carboxamide moiety, and a tetrahydrofuran ring, all of which are embedded within a dihydroquinazoline scaffold.

Synthesis Analysis

The synthesis of complex molecules such as the one may involve multiple steps, including the formation of amide bonds and the introduction of sulfur-containing groups. While the provided papers do not directly describe the synthesis of this specific compound, they do offer insight into related methodologies. For instance, the transamidation of thioamides with 2-aminoethanol followed by cyclodehydrosulfurisation could potentially be a relevant step in the synthesis of similar compounds, as it allows for the formation of 2-oxazolines under mild conditions . Additionally, the conversion of carboxylic acids to carboxamides mediated by niobium pentachloride is another method that could be applicable, especially in forming the carboxamide part of the molecule .

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, with multiple stereocenters and a rigid framework provided by the dihydroquinazoline ring system. The presence of the tetrahydrofuran ring could introduce additional conformational complexity. The nitro group and the thioether linkage are likely to influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The nitro group is an electron-withdrawing group that could make adjacent positions more susceptible to nucleophilic attack. The thioether could participate in oxidation reactions, potentially leading to sulfoxides or sulfones. The carboxamide functionality is typically less reactive but could engage in hydrogen bonding or amide bond formation under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the carboxamide group suggests the compound could have a relatively high melting point and may exhibit solid-state stability. The nitro group could contribute to the compound's acidity, while the tetrahydrofuran ring might affect its solubility in organic solvents. The overall lipophilicity of the molecule would be an important factor in its potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

科学研究应用

液相组合化学中的合成和应用

化合物"N-环戊基-2-((3-硝基苯甲基)硫)-4-氧代-3-((四氢呋喃-2-基)甲基)-3,4-二氢喹唑啉-7-羧酰胺"属于一类在液相组合化学中广泛应用的化学物质。Ivachtchenko、Kovalenko和Drushlyak(2003)开发了一种合成双取代和三取代4-氧代-2-硫代-1,2,3,4-四氢喹唑啉和4-氧代-3,4-二氢喹唑啉-2-硫醇的方法,这些化合物与指定的化合物(Ivachtchenko, Kovalenko, & Drushlyak, 2003)密切相关。

抗微生物活性

这种化合物的变体已被研究其抗微生物特性。Akbari、Savaliya和Patel(2014)合成并测试了一系列化合物,包括2-取代-3-((3-(6-硝基苯并[d]噻唑-2-基)-4-氧代-3,4-二氢喹唑啉-2-基)甲基)-1,3,4-噻二唑-3-ium-5-硫酯,显示出显著的抗微生物活性(Akbari, Savaliya, & Patel, 2014)。

新型抗微生物药物的开发

这种化合物的结构类在新型抗微生物药物的开发中具有重要意义。Sulthana、Chitra和Alagarsamy(2019)合成了一系列新型的4-氧代-N-(4-氧代-3-取代-3,4-二氢喹唑啉-2-基氨基)-2-苯基喹唑啉-3(4H)-羧酰胺,展示出强大的抗微生物活性(Sulthana, Chitra, & Alagarsamy, 2019)。

抗结核活性的潜力

Ukrainets、Sidorenko和Golovchenko(2007)的研究表明,在抗结核活性方面具有潜在应用,通过他们对1-R-4-羟基-2-氧代-1,2-二氢喹啉-3-羧酸2-硝基苯甲醛肼的研究,这些化合物在结构上与所讨论的化合物相似(Ukrainets, Sidorenko, & Golovchenko, 2007)。

在癌症研究中的细胞毒活性

Bu、Deady和Denny(2000)探索了相关化合物的细胞毒活性,为癌症研究中的潜在应用提供了见解(Bu, Deady, & Denny, 2000)。

属性

IUPAC Name |

N-cyclopentyl-2-[(3-nitrophenyl)methylsulfanyl]-4-oxo-3-(oxolan-2-ylmethyl)quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O5S/c31-24(27-19-6-1-2-7-19)18-10-11-22-23(14-18)28-26(29(25(22)32)15-21-9-4-12-35-21)36-16-17-5-3-8-20(13-17)30(33)34/h3,5,8,10-11,13-14,19,21H,1-2,4,6-7,9,12,15-16H2,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPVFHIQLAYWRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC(=CC=C4)[N+](=O)[O-])CC5CCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-((3-nitrobenzyl)thio)-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2503368.png)

![methyl 2-[7-ethyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2503372.png)

![2-(dimethylamino)-6-phenyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2503373.png)

![3-[4-(Difluoromethoxy)phenyl]-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B2503376.png)

![Cis-Methyl Hexahydro-1H-Furo[3,4-C]Pyrrole-3A-Carboxylate](/img/no-structure.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)picolinamide](/img/structure/B2503384.png)

![5-chloro-6-iodo-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2503385.png)